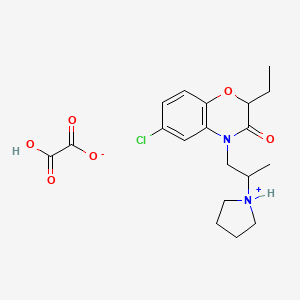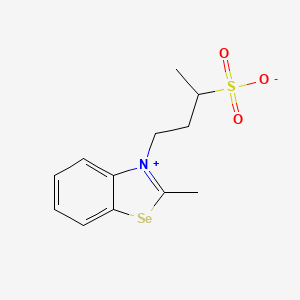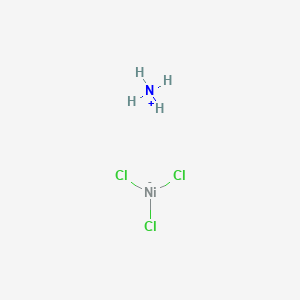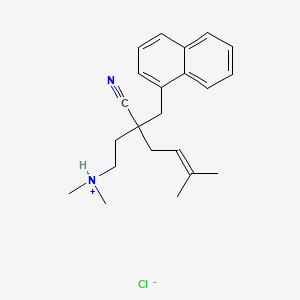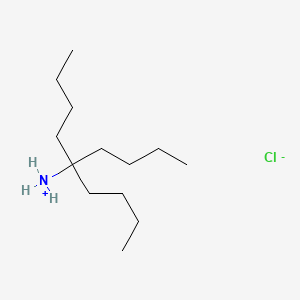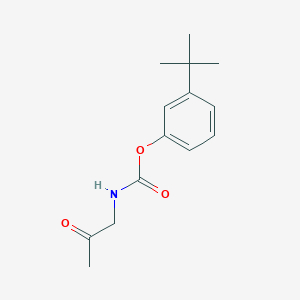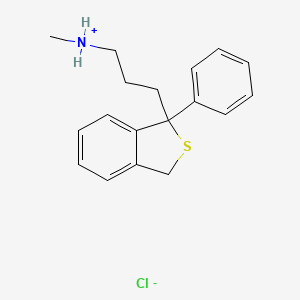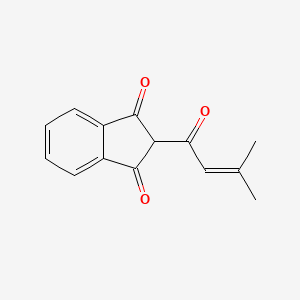
2-(3-Methylbut-2-enoyl)indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbut-2-enoyl)indene-1,3-dione is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene core substituted with a 3-methylbut-2-enoyl group at the 2-position and a dione functionality at the 1,3-positions. Indene derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-enoyl)indene-1,3-dione typically involves the reaction of indene-1,3-dione with 3-methylbut-2-enoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by crystallization or distillation.
化学反応の分析
Types of Reactions
2-(3-Methylbut-2-enoyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione functionality to diols or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Diols, alcohols
Substitution: Halogenated indene derivatives, sulfonated indene derivatives
科学的研究の応用
2-(3-Methylbut-2-enoyl)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
作用機序
The mechanism of action of 2-(3-Methylbut-2-enoyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another indene derivative with a ketone functionality at the 1-position.
Ninhydrin (2,2-dihydroxy-1H-indene-1,3(2H)-dione): Known for its use in amino acid analysis and protein detection.
Uniqueness
2-(3-Methylbut-2-enoyl)indene-1,3-dione is unique due to the presence of the 3-methylbut-2-enoyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other indene derivatives and contributes to its specific applications in various fields.
特性
CAS番号 |
6134-98-1 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
2-(3-methylbut-2-enoyl)indene-1,3-dione |
InChI |
InChI=1S/C14H12O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-7,12H,1-2H3 |
InChIキー |
KWVMEUYISWAZHM-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1C(=O)C2=CC=CC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
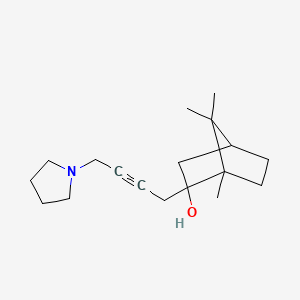
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
